molecular formula C13H18N4 B6471866 benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine CAS No. 2640953-00-8

benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine

Cat. No.: B6471866
CAS No.: 2640953-00-8
M. Wt: 230.31 g/mol
InChI Key: SEFQSBDADZZJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure This compound is characterized by its benzyl group attached to a triazole ring, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with nitriles or through the reaction of azides with alkynes (click chemistry).

  • Benzyl Substitution: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.

  • Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring to introduce the methylamine group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: The triazole ring can be reduced to form a corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the methylamine group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Benzaldehyde, benzoic acid.

  • Reduction: Triazole amine derivatives.

  • Substitution: Various substituted benzyl or methylamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its triazole ring can interact with various biological targets, making it useful in drug discovery.

Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anticancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation has been a focus of research.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • Benzyl(1H-1,2,4-triazol-3-yl)methylamine: Similar structure but lacks the methyl groups on the triazole ring.

  • Benzyl(4-methyl-1H-1,2,4-triazol-3-yl)methylamine: Similar structure but with a single methyl group on the triazole ring.

  • Benzyl(5-methyl-1H-1,2,4-triazol-3-yl)methylamine: Similar structure but with a different position of the methyl group on the triazole ring.

Uniqueness: Benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine is unique due to the presence of two methyl groups on the triazole ring, which can influence its reactivity and binding properties. This dual substitution can enhance its biological activity and stability compared to similar compounds with only one methyl group.

Properties

IUPAC Name

N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-11-14-15-13(17(11)3)10-16(2)9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFQSBDADZZJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.